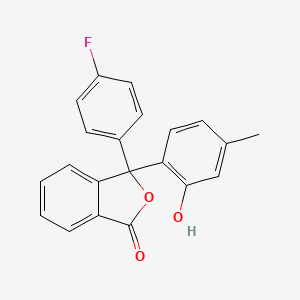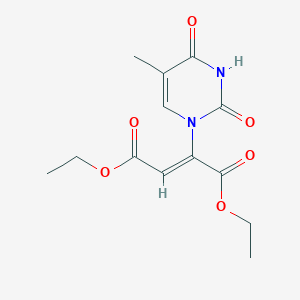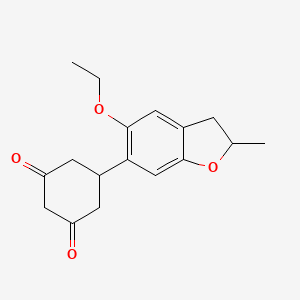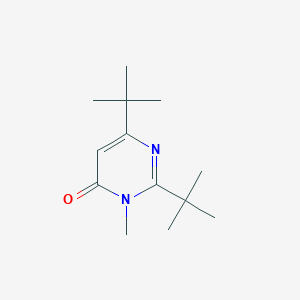![molecular formula C11H7Cl3N2O2 B12906007 6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-06-0](/img/structure/B12906007.png)
6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4,5-trichlorobenzyl chloride with pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on various biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of agrochemicals or other industrial applications.
Mecanismo De Acción
The mechanism of action of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: Other compounds in this class may include 6-(benzyl)oxy)pyridazin-3(2H)-one and 6-((2,4-dichlorobenzyl)oxy)pyridazin-3(2H)-one.
Trichlorobenzyl Derivatives: Compounds like 2,4,5-trichlorobenzyl alcohol and 2,4,5-trichlorobenzyl chloride.
Uniqueness
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to the specific combination of the trichlorobenzyl group and the pyridazinone core, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
87426-06-0 |
|---|---|
Fórmula molecular |
C11H7Cl3N2O2 |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
3-[(2,4,5-trichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl3N2O2/c12-7-4-9(14)8(13)3-6(7)5-18-11-2-1-10(17)15-16-11/h1-4H,5H2,(H,15,17) |
Clave InChI |
UDVDCCHCHHNLPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NNC1=O)OCC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)







![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)




